2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole
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Overview
Description
2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core with a trifluoromethyl group and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but lacks the dihydro component.
2-Trifluoromethyl-2,3-dihydro-1H-benzimidazole: Similar structure but lacks the methyl group.
2-Methyl-1H-benzimidazole: Lacks the trifluoromethyl group.
Uniqueness: 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
160517-71-5 |
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Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-methyl-2-(trifluoromethyl)-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C9H9F3N2/c1-8(9(10,11)12)13-6-4-2-3-5-7(6)14-8/h2-5,13-14H,1H3 |
InChI Key |
VEEGTLJYYNMJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
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